

Application Notes and Protocols: AP1867-3-(aminoethoxy) for In Vivo Studies

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Compound of Interest

Compound Name: AP1867-3-(aminoethoxy)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of **AP1867-3-(aminoethoxy)** for in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, bioavailability, and accurate administration of the compound in animal models.

Introduction

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable ligand that specifically binds to the F36V mutant of the FK506-binding protein 12 (FKBP12). It is a crucial component in chemical genetics and targeted protein degradation studies, often incorporated into Proteolysis Targeting Chimeras (PROTACs) to facilitate the degradation of the FKBP12-F36V fusion protein.[1][2][3] [4] Proper preparation of this compound is essential for its efficacy in in vivo models.

Solubility Data

AP1867-3-(aminoethoxy) exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents and specific vehicle formulations for in vivo delivery. The following table summarizes its solubility in commonly used solvents.



Solvent	Maximum Concentration	Notes
Dimethyl Sulfoxide (DMSO)	240 mg/mL (353.56 mM)	Ultrasonic treatment may be required to achieve maximum solubility. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2][3]
Ethanol	69.38 mg/mL (100 mM)	
In Vivo Formulation 1	≥ 6 mg/mL (8.84 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2	≥ 6 mg/mL (8.84 mM)	10% DMSO, 90% (20% SBE- β-CD in Saline).[1]
In Vivo Formulation 3	≥ 6 mg/mL (8.84 mM)	10% DMSO, 90% Corn Oil.[1]

Experimental ProtocolsPreparation of a DMSO Stock Solution

Objective: To prepare a high-concentration stock solution of **AP1867-3-(aminoethoxy)** for subsequent dilution into final vehicle formulations.

Materials:

- AP1867-3-(aminoethoxy) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Protocol:



- Weigh the desired amount of AP1867-3-(aminoethoxy) powder in a sterile tube.
- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 60 mg/mL stock, add 1 mL of DMSO to 60 mg of the compound).
- Vortex the solution thoroughly for 1-2 minutes.
- If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage: Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Preparation of In Vivo Working Solutions

The following protocols describe the preparation of 1 mL of working solution. The final concentration of **AP1867-3-(aminoethoxy)** in these formulations can reach at least 6 mg/mL. [1]

Materials:

- AP1867-3-(aminoethoxy) DMSO stock solution (e.g., 60 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure:

- Add 100 μL of the 60 mg/mL AP1867-3-(aminoethoxy) DMSO stock solution to a sterile tube.
- Add 400 μL of PEG300 and mix thoroughly by vortexing.



- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μL of sterile saline to bring the final volume to 1 mL.
- Vortex the final solution until it is clear and uniform.

Materials:

- AP1867-3-(aminoethoxy) DMSO stock solution (e.g., 60 mg/mL)
- 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline
- Sterile tubes

Procedure:

- Add 100 µL of the 60 mg/mL AP1867-3-(aminoethoxy) DMSO stock solution to a sterile tube.
- Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Vortex thoroughly until the solution is clear.

Materials:

- AP1867-3-(aminoethoxy) DMSO stock solution (e.g., 60 mg/mL)
- Sterile Corn Oil
- Sterile tubes

Procedure:

- Add 100 μL of the 60 mg/mL AP1867-3-(aminoethoxy) DMSO stock solution to a sterile tube.
- Add 900 μL of sterile corn oil.

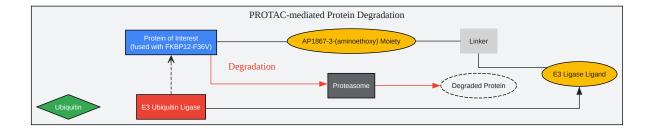


 Vortex vigorously until a uniform suspension is formed. Gentle heating and/or sonication may be required to aid dissolution.

Note on Preparation: If precipitation or phase separation occurs during the preparation of any working solution, gentle heating and/or sonication can be used to facilitate dissolution.[1] For continuous dosing studies exceeding two weeks, the stability of the formulation should be carefully considered, particularly for the corn oil-based preparation.[1]

Signaling Pathway and Mechanism of Action

AP1867-3-(aminoethoxy) is a synthetic ligand designed to bind to the F36V mutant of FKBP12. In the context of PROTACs, it serves as the warhead that targets an FKBP12(F36V)-fused protein of interest (POI). The other end of the PROTAC molecule is a ligand for an E3 ubiquitin ligase. This ternary complex formation brings the E3 ligase in proximity to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.



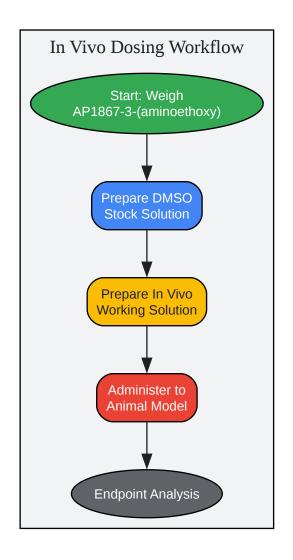
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Caption: Mechanism of PROTACs utilizing AP1867-3-(aminoethoxy).

Experimental Workflow

The following diagram outlines a typical workflow for preparing and administering **AP1867-3-** (aminoethoxy) in an in vivo study.





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Caption: Workflow for in vivo preparation and administration.

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